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Abstract
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking

the reuptake of glycine, LY2365109 elevates extracellular glycine concentrations, thereby

acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of

NMDA receptor function has positioned LY2365109 as a compound of interest for investigating

therapeutic strategies for central nervous system (CNS) disorders associated with

hypoglutamatergic function, such as schizophrenia and epilepsy. This guide provides a

comprehensive overview of the available preclinical data on LY2365109, including its in vitro

and in vivo pharmacology, and detailed experimental protocols for key neuroscience research

applications.

Core Mechanism of Action: GlyT1 Inhibition and
NMDA Receptor Modulation
LY2365109 exerts its effects by selectively inhibiting the glycine transporter 1 (GlyT1). GlyT1 is

primarily responsible for the reuptake of glycine from the synaptic cleft, particularly in
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glutamatergic synapses. Glycine is an obligatory co-agonist for the activation of NMDA

receptors; it must bind to the GlyR site on the GluN1 subunit for the receptor to be opened by

glutamate. By inhibiting GlyT1, LY2365109 increases the synaptic concentration of glycine,

leading to enhanced activation of NMDA receptors. This mechanism is thought to counteract

the hypofunction of NMDA receptors implicated in the pathophysiology of schizophrenia and

certain forms of epilepsy.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of

LY2365109.

Table 1: In Vitro Pharmacology of LY2365109

Parameter Value Cell Line/Assay Condition

IC50 (GlyT1) 15.8 nM
Cells over-expressing human

GlyT1a

IC50 (GlyT2) > 30,000 nM
Cells over-expressing human

GlyT2

Table 2: In Vivo Effects of LY2365109 in Rodent Models
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Species Model Dosage (p.o.) Key Finding

Rat Normal 0.3-30 mg/kg

Dose-dependent

increase in

cerebrospinal fluid

(CSF) glycine levels.

Rat Normal Not Specified

Enhanced

acetylcholine and

dopamine release in

the striatum and

prefrontal cortex,

respectively.

Mouse Normal Not Specified
Increased seizure

threshold.[3]

Mouse High Doses Not Specified

Profound locomotor

and respiratory

impairments.

Experimental Protocols
In Vivo Microdialysis for CSF Glycine Measurement in
Rats
This protocol is based on methodologies used to assess the impact of GlyT1 inhibitors on

neurotransmitter levels.[4]

Objective: To measure the effect of orally administered LY2365109 on extracellular glycine

concentrations in the cerebrospinal fluid of freely moving rats.

Materials:

LY2365109

Vehicle (e.g., 1% carboxymethylcellulose)

Male Sprague-Dawley rats (250-300g)
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Stereotaxic apparatus

Microdialysis probes (e.g., CMA 12)

Microinfusion pump

Fraction collector

HPLC system with fluorescence detection for amino acid analysis

Artificial cerebrospinal fluid (aCSF)

Procedure:

Surgical Implantation of Microdialysis Probe:

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

Secure the rat in a stereotaxic frame.

Implant a guide cannula stereotaxically into the desired brain region for CSF sampling

(e.g., cisterna magna).

Secure the guide cannula with dental cement.

Allow the animal to recover for at least 48 hours post-surgery.

Microdialysis Experiment:

On the day of the experiment, insert the microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

Allow for a stabilization period of at least 2 hours to obtain a stable baseline of

extracellular glycine.

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

Administer LY2365109 or vehicle orally at the desired doses.
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Continue to collect dialysate samples for several hours post-administration.

Sample Analysis:

Analyze the collected dialysate samples for glycine concentration using a validated HPLC

method with fluorescence detection.

Express the post-treatment glycine levels as a percentage of the baseline levels for each

animal.

Maximal Electroshock Seizure (MES) Threshold Test in
Mice
This protocol is a standard method for evaluating the anticonvulsant efficacy of a compound.

Objective: To determine the effect of LY2365109 on the seizure threshold in mice.

Materials:

LY2365109

Vehicle

Male CD-1 mice (20-25g)

Electroconvulsive shock apparatus with corneal electrodes

Saline solution

Procedure:

Drug Administration:

Administer LY2365109 or vehicle orally at various doses to different groups of mice.

Allow for a predetermined pretreatment time (e.g., 30-60 minutes) for the drug to be

absorbed and distributed.

Seizure Induction:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15616539/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-ly2365109-for-neuroscience-research
https://www.benchchem.com/product/b15616539/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-ly2365109-for-neuroscience-research
https://www.benchchem.com/product/b15616539/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-ly2365109-for-neuroscience-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616539?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

Place the corneal electrodes on the corneas of the mouse.

Deliver a brief electrical stimulus of varying intensity (mA) to different groups of mice.

Observe the mouse for the presence of a tonic hindlimb extension seizure.

Data Analysis:

For each dose group, determine the percentage of mice exhibiting a tonic hindlimb

extension seizure at each stimulus intensity.

Calculate the current intensity required to produce seizures in 50% of the animals (CC50)

for each treatment group using probit analysis.

An increase in the CC50 in the LY2365109-treated groups compared to the vehicle group

indicates an anticonvulsant effect.
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Caption: Signaling pathway of LY2365109 at the glutamatergic synapse.
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Caption: General experimental workflow for preclinical evaluation of LY2365109.

Conclusion
LY2365109 is a valuable research tool for investigating the role of the glycine-NMDA receptor

axis in various neurological and psychiatric conditions. Its high potency and selectivity for

GlyT1 allow for targeted modulation of this system. The provided data and protocols offer a

foundation for researchers to design and execute studies aimed at further elucidating the

therapeutic potential and underlying mechanisms of GlyT1 inhibition in neuroscience. Further

research is warranted to explore its efficacy in a wider range of preclinical models and to

translate these findings into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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